molecular formula C14H22O2 B1250373 Nanonorcaryophyllene A

Nanonorcaryophyllene A

Cat. No.: B1250373
M. Wt: 222.32 g/mol
InChI Key: FDXOLTKNPDKRPV-PEDHHIEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nanonorcaryophyllene A is a norcaryophyllenoid sesquiterpene isolated from the Taiwan soft coral Sinularia nanolobata. Characterized by a norcaryophyllane skeleton, it features a bicyclic ring system (4/9 fused rings) with distinct stereochemical configurations at key chiral centers. Its molecular formula (C₁₅H₂₂O) and structure were elucidated via high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy, revealing a cis-configuration at the caryophyllane skeleton critical for its bioactivity .

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(1S,4S,6S,10R,12S)-4,12-dimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecan-12-ol

InChI

InChI=1S/C14H22O2/c1-9-4-5-12-14(3,16-12)7-6-11-10(9)8-13(11,2)15/h10-12,15H,1,4-8H2,2-3H3/t10-,11-,12-,13-,14-/m0/s1

InChI Key

FDXOLTKNPDKRPV-PEDHHIEDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H](C[C@]3(C)O)C(=C)CC[C@@H]1O2

Canonical SMILES

CC12CCC3C(CC3(C)O)C(=C)CCC1O2

Synonyms

nanonorcaryophyllene A

Origin of Product

United States

Comparison with Similar Compounds

Sinuhirtin G (Epimer of Nanonorcaryophyllene A)

Sinuhirtin G, isolated from Sinularia hirta, is a structural epimer of this compound. Key differences in their ¹³C NMR data highlight stereochemical variations at C-9, C-10, C-11, and C-12 (Table 1). These differences arise from the epimerization at C-9, leading to distinct relative configurations (RC) and absolute configurations (AC).

Table 1: ¹³C NMR Comparison of this compound and Sinuhirtin G

Carbon Position This compound (δC, ppm) Sinuhirtin G (δC, ppm)
C-9 44.9 48.2
C-10 42.6 40.5
C-11 71.1 73.6
C-12 21.5 28.3

The AC of this compound (1R,4R,5R,9S,11S) differs from Sinuhirtin G (1R,4R,5R,9S,11S*), as confirmed by theoretical specific rotation calculations ([α]ᴅ = −40.5 for Sinuhirtin G vs. unmeasured for this compound) .

Nanonorcaryophyllene B (Cis- vs. Trans-Isomer)

Nanonorcaryophyllene B, another norcaryophyllenoid, shares the same molecular framework but exhibits a cis-configuration at the caryophyllane skeleton. This cis-configuration correlates with potent cytotoxicity against liver and colorectal cancer cells (IC₅₀ < 10 μM), whereas its trans-isomer shows negligible activity.

Pestalotiopsin A and Suberosols

Pestalotiopsin A and suberosols are caryophyllane sesquiterpenes with similar bicyclic skeletons but differing oxygenation patterns. Pestalotiopsin A contains additional epoxy groups, while suberosols feature hydroxylation at C-12. These modifications reduce their cytotoxicity compared to this compound, emphasizing the role of stereochemistry and minimal oxygenation in this compound’s bioactivity .

Bioactivity and Functional Comparisons

This compound’s bioactivity is hypothesized to depend on its cis-configuration, which enhances interactions with cellular targets like kinases or apoptosis regulators. In contrast, trans-isomers (e.g., nanonorcaryophyllene B trans) lack this activity due to steric hindrance. However, this hypothesis requires validation through comparative studies using this compound and its epimers .

Q & A

Q. How can microfluidic platforms improve the high-throughput screening of this compound derivatives?

  • Methodological Answer : Utilize droplet-based microfluidics to screen thousands of derivatives in picoliter volumes. Integrate fluorescence-activated cell sorting (FACS) for real-time selection of bioactive compounds. Optimize chip design using computational fluid dynamics (CFD) simulations to minimize cross-contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nanonorcaryophyllene A
Reactant of Route 2
Nanonorcaryophyllene A

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